Ethanediamide, N,N'-bis(6-aminohexyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
20441-49-0 |
|---|---|
Molecular Formula |
C14H30N4O2 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
N,N'-bis(6-aminohexyl)oxamide |
InChI |
InChI=1S/C14H30N4O2/c15-9-5-1-3-7-11-17-13(19)14(20)18-12-8-4-2-6-10-16/h1-12,15-16H2,(H,17,19)(H,18,20) |
InChI Key |
DGFFYTRLMXPOQA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)C(=O)NCCCCCCN)CCN |
Origin of Product |
United States |
Structural Classification and Positioning of Long Chain Aliphatic Diamides in Contemporary Organic Chemistry
Long-chain aliphatic diamides are a class of organic compounds characterized by two amide groups linked by a long aliphatic chain. google.com The general structure of amides consists of a carbonyl group bonded to a nitrogen atom. solubilityofthings.com Based on the substitution on the nitrogen atom, amides can be classified as primary, secondary, or tertiary. solubilityofthings.commasterorganicchemistry.com Ethanediamide, N,N'-bis(6-aminohexyl)- is a secondary diamide (B1670390), as each nitrogen atom of the ethanediamide core is bonded to one hydrogen and one alkyl group (the 6-aminohexyl chain).
The presence of long aliphatic chains imparts flexibility and hydrophobicity to the molecule, while the amide groups are polar and capable of forming strong hydrogen bonds. This duality in their nature is a key feature that influences their physical properties, such as melting point, solubility, and their self-assembly behavior in the solid state and in solution. In contemporary organic chemistry, these molecules are recognized for their role as monomers in the synthesis of polyamides, where the diamide unit can introduce specific properties into the polymer backbone. researchgate.net
The structural characteristics of Ethanediamide, N,N'-bis(6-aminohexyl)- position it as a valuable intermediate in the synthesis of complex macromolecular architectures. The terminal primary amine groups provide reactive sites for further chemical modifications, such as polymerization or grafting onto other molecules.
Physicochemical Properties of Ethanediamide, N,N'-bis(6-aminohexyl)-
| Property | Value |
| CAS Number | 65170-34-5 |
| Molecular Formula | C18H38N4O2 |
| Molecular Weight | 342.525 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
| Solubility | N/A |
Theoretical Significance of Multifunctional Organic Compounds with Amide and Amine Moieties
Multifunctional organic compounds containing both amide and amine moieties are of significant theoretical interest due to the interplay of these two distinct functional groups. Amide groups are known for their planarity and ability to act as both hydrogen bond donors and acceptors, leading to the formation of well-defined supramolecular structures. solubilityofthings.commasterorganicchemistry.com The resonance stabilization of the amide bond gives it a partial double bond character, which restricts rotation and imparts rigidity to the molecular backbone. masterorganicchemistry.com
In contrast, the terminal primary amine groups are basic and nucleophilic, making them reactive sites for a variety of chemical transformations. libretexts.org The presence of both functionalities in a single molecule, such as Ethanediamide, N,N'-bis(6-aminohexyl)-, allows for a rich and diverse chemistry.
The theoretical significance of such compounds lies in:
Hydrogen Bonding and Self-Assembly: The amide groups can drive the formation of ordered structures through hydrogen bonding, while the amine groups can also participate in or be used to direct these interactions.
Reactivity and Polymerization: The amine groups provide a pathway for polymerization, leading to the formation of polyamides with unique architectures. The diamide (B1670390) core can influence the properties of the resulting polymer, such as its thermal stability and mechanical strength.
Coordination Chemistry: Both the amide and amine groups can act as ligands for metal ions, opening up possibilities in the field of coordination polymers and materials with interesting catalytic or electronic properties.
Molecular Design: The modular nature of these compounds allows for systematic variations in the length of the aliphatic chain and the nature of the diamide core, enabling the fine-tuning of material properties.
Reactivity and Mechanistic Studies of Ethanediamide, N,n Bis 6 Aminohexyl
Hydrolytic Stability of Amide Linkages under Varied Chemical Conditions
The stability of the amide bonds in Ethanediamide, N,N'-bis(6-aminohexyl)- is a critical determinant of its persistence in aqueous environments. Like other polyamides, its hydrolytic stability is significantly influenced by pH and temperature. nih.gov Amide hydrolysis involves the cleavage of the C-N bond, a reaction that is generally slow under neutral conditions due to the resonance stabilization of the amide group. arkat-usa.org However, this process can be catalyzed by both acids and bases. primescholars.com
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. mdpi.com Conversely, in basic media, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. researchgate.net Polyamides are generally more resistant to alkaline hydrolysis than to acidic hydrolysis. nih.gov The hydrolysis of oxamide, the parent diamide (B1670390) of the ethanediamide core, has been studied in acidic solutions, providing insights into the breakdown of this central moiety. canterbury.ac.nz
Table 1: General Influence of Chemical Conditions on Amide Bond Hydrolysis
| Condition | General Effect on Hydrolysis Rate | Mechanistic Feature |
| Neutral (pH ~7) | Very slow | Low electrophilicity of the amide carbonyl; water is a weak nucleophile. |
| Acidic (pH < 7) | Increased rate | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by water. mdpi.com |
| Basic (pH > 7) | Increased rate | Direct nucleophilic attack of the highly nucleophilic hydroxide ion on the carbonyl carbon. researchgate.net |
| Elevated Temperature | Increased rate | Provides the necessary activation energy for the hydrolytic cleavage. |
Characterization of Terminal Amine Group Reactivity
The two terminal primary amine groups are key sites of reactivity in Ethanediamide, N,N'-bis(6-aminohexyl)-. These groups are nucleophilic due to the lone pair of electrons on the nitrogen atom and can participate in a variety of chemical transformations.
The terminal primary amines of Ethanediamide, N,N'-bis(6-aminohexyl)- are expected to readily undergo acylation reactions with acylating agents such as acyl chlorides, anhydrides, and esters to form new amide bonds. This reaction is a fundamental transformation in organic chemistry and is widely used for the modification of amines. epa.gov The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. epa.gov The reactivity in acylation reactions can be influenced by the steric hindrance around the amine and the electronic properties of the acylating agent. Kinetic studies of acylation reactions with various amines provide a basis for predicting the reactivity of the terminal amines in the target molecule. rsc.org
Alkylation of the terminal primary amines can occur with alkyl halides or other alkylating agents. wikipedia.org This reaction proceeds through nucleophilic substitution, where the amine acts as the nucleophile. A common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. wikipedia.org Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation. The study of bifunctional amines in alkylation reactions provides insights into the potential for both intra- and intermolecular reactions. acs.orgresearchgate.net
The primary amine groups of Ethanediamide, N,N'-bis(6-aminohexyl)- can react with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction is typically reversible and involves the formation of a hemiaminal intermediate followed by the elimination of a water molecule. ustc.edu.cn The stability of the resulting imine is influenced by several factors, including the structure of the amine and the carbonyl compound, the pH of the medium, and the presence of any stabilizing features such as conjugation or intramolecular hydrogen bonding. nih.gov The formation of Schiff bases from diamines can lead to the synthesis of macrocycles or polymers, depending on the reaction conditions and the nature of the carbonyl compound used. Thermodynamic studies of imine formation provide valuable data on the position of the equilibrium for these reactions. nih.govekb.eg
Table 2: Representative Equilibrium Constants (Keq) for Imine Formation from Aromatic Aldehydes and Glycine in Aqueous Solution at 25°C Note: This data is for a model system to illustrate the thermodynamics of Schiff base formation and does not represent the specific reactivity of Ethanediamide, N,N'-bis(6-aminohexyl)-.
| Aldehyde | Keq | Reference |
| Benzaldehyde | 1.3 x 10-3 | nih.gov |
| p-Hydroxybenzaldehyde | 2.5 x 10-2 | nih.gov |
| Salicylaldehyde | 1.1 x 10-1 | nih.gov |
| 4-Pyridinecarboxaldehyde | 2.2 x 10-1 | nih.gov |
Analysis of Intramolecular and Intermolecular Interactions Influencing Chemical Transformations
The presence of both amide and amine functional groups in Ethanediamide, N,N'-bis(6-aminohexyl)- allows for the formation of both intramolecular and intermolecular hydrogen bonds. The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens and the lone pairs on the amine nitrogens can act as hydrogen bond acceptors. These interactions can significantly influence the conformation of the molecule and, consequently, its chemical reactivity.
Intermolecular hydrogen bonding can lead to the formation of aggregates or supramolecular structures, which may affect the accessibility of the reactive sites. nih.gov For instance, strong intermolecular hydrogen bonding between the amide groups could lead to a more compact structure, potentially hindering the approach of reactants to the terminal amine groups. Conversely, intramolecular hydrogen bonding could influence the reactivity of a specific functional group by altering its local electronic environment or by holding it in a conformation that is either more or less favorable for reaction. The effect of hydrogen bonding on the reactivity of amines is a well-studied phenomenon. researchgate.net
Exploration of Catalytic Facilitation in Transformations Involving Amide and Amine Functionalities
The reactions of the amide and amine groups in Ethanediamide, N,N'-bis(6-aminohexyl)- can be facilitated by various catalytic methods.
For the hydrolysis of the amide linkages, both acid and base catalysis are effective, as discussed in section 3.1. In addition to these, enzymatic catalysis could be a possibility, although this would depend on the specificity of the enzyme. Heterogeneous catalysts, such as metal oxides, have also been shown to catalyze amide hydrolysis. arkat-usa.org
The acylation of the terminal amine groups can be catalyzed by bases, which act by deprotonating the amine to increase its nucleophilicity, or in some cases by Lewis acids that activate the acylating agent. Similarly, the alkylation of amines can be catalyzed, with various transition metal complexes being developed for this purpose. acs.orgresearchgate.net Bifunctional catalysts that can activate both the amine and the alkylating agent are particularly effective. acs.orgresearchgate.netrsc.org
The formation of imines is also subject to catalysis. Acid catalysis is commonly employed to protonate the carbonyl group of the aldehyde or ketone, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. ustc.edu.cn
The development of catalytic methods for the selective modification of molecules with multiple functional groups is an active area of research, and the principles discovered in these studies are applicable to the controlled transformation of Ethanediamide, N,N'-bis(6-aminohexyl)-.
Polymerization and Advanced Materials Applications of Ethanediamide, N,n Bis 6 Aminohexyl
Role as a Monomer in Polyamide and Other Polymer Synthesis
As a difunctional monomer, Ethanediamide, N,N'-bis(6-aminohexyl)- serves as a fundamental building block for step-growth polymerization. Its two terminal primary amine groups are reactive sites that can engage in reactions with complementary difunctional monomers, most notably dicarboxylic acids or their derivatives (e.g., diacyl chlorides), to produce polyamides. chemistrystudent.com The polymerization process involves the repeated formation of amide linkages, creating long polymer chains. youtube.com This reaction is a classic example of condensation polymerization, where a small molecule, typically water, is eliminated with the formation of each new amide bond. chemistrystudent.com
The structure of this diamine is analogous to two hexamethylenediamine (B150038) units linked by an ethanediamide group. When reacted with a dicarboxylic acid like adipic acid, it would form a polyamide with a repeating unit that is significantly longer and contains more amide groups than conventional nylons like Nylon 6,6. This inherent structural difference is key to developing polymers with tailored properties.
Kinetics and Mechanisms of Condensation Polymerization
The synthesis of polyamides from Ethanediamide, N,N'-bis(6-aminohexyl)- and a dicarboxylic acid follows the principles of step-growth polymerization kinetics. The reaction proceeds through the nucleophilic attack of the amine group on the carbonyl carbon of the carboxylic acid (or its more reactive derivative). youtube.com
Acid-Catalyzed Polymerization: When a strong acid is added as a catalyst, the reaction mechanism is altered. The catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack. This simplifies the kinetics, and the polymerization rate becomes second-order. uomustansiriyah.edu.iq
High molecular weight polymers are achieved only at very high degrees of monomer conversion (typically >99%). uomustansiriyah.edu.iq The reaction is an equilibrium process; therefore, the efficient removal of the small molecule byproduct (e.g., water) is crucial to drive the reaction toward the formation of long polymer chains. sparkl.me
Investigation of Chain Extension Processes in Polymerization Systems
Chain extension is a valuable technique used to increase the molecular weight and melt viscosity of existing polymers, particularly in recycling or modifying commercial-grade polyamides. researchgate.net Chain extenders are typically difunctional molecules that can react with the end-groups of polymer chains (either amine or carboxylic acid) to link them together. google.com
While Ethanediamide, N,N'-bis(6-aminohexyl)- is primarily a monomer for de novo polymer synthesis, it could theoretically function as a chain extender for polyamides that possess an excess of carboxylic acid end-groups. In this scenario, the diamine would bridge two polymer chains, effectively doubling their molecular weight. This process is generally carried out in the melt phase using reactive extrusion. researchgate.netgoogle.com The addition of diamines as chain extenders can lead to increased molecular weight, branching, and enhanced rheological properties, which are beneficial for processes like melt foaming and blow molding. acs.org However, the concentration of the diamine must be carefully controlled, as excessive amounts can lead to a quenching effect that may decrease the final molecular weight. acs.org
Design and Integration into Novel Functional Polymer Architectures
The unique structure of Ethanediamide, N,N'-bis(6-aminohexyl)- offers opportunities for designing novel functional polymers. The presence of the central oxalamide unit and the two hexamethylene spacers allows for the creation of polyamides with a precisely defined sequence of rigid and flexible segments.
By strategically selecting co-monomers, this diamine can be integrated into various polymer architectures:
Segmented Copolymers: Polymerization with a mixture of dicarboxylic acids (e.g., a short, rigid aromatic diacid and a long, flexible aliphatic diacid) would result in a segmented copolyamide. This approach allows for the creation of thermoplastic elastomers where the segments derived from Ethanediamide, N,N'-bis(6-aminohexyl)- could form hard, crystalline domains through hydrogen bonding, while the segments from the flexible diacid would constitute the soft, amorphous matrix.
Branched or Cross-linked Polymers: Although a difunctional monomer itself, it can be used in polymerization systems with tri- or multifunctional monomers (like tricarboxylic acids or triamines) to create branched or cross-linked polymer networks. nih.gov Such architectures can lead to materials with enhanced solvent resistance and dimensional stability.
Functional Polyamides: The monomer can be a platform for creating polyamides with specific functionalities. For instance, it could be incorporated into polymer backbones that are later modified to introduce desired chemical groups, a process known as post-polymerization modification. rsc.orgnih.gov This strategy is used to develop materials for specialized applications, such as gas separation membranes or biocompatible materials. mdpi.com
Theoretical Structure-Property Relationships in Derived Polymeric Materials
The physical, mechanical, and thermal properties of polymers derived from Ethanediamide, N,N'-bis(6-aminohexyl)- are directly linked to its molecular structure. The interplay between its long aliphatic chains and the high density of amide linkages governs the final material characteristics.
Impact of Long Aliphatic Chains on Polymer Morphology and Flexibility
The presence of two C6 (hexamethylene) aliphatic chains in the monomer unit has a significant influence on the properties of the resulting polyamide. In general, increasing the length of aliphatic segments in the polymer backbone leads to several predictable changes. youtube.com
Increased Flexibility: The flexible -(CH₂)₆- chains increase the rotational freedom of the polymer backbone, resulting in lower glass transition temperatures (Tg) and increased material flexibility. youtube.com
Reduced Melting Point: Compared to polyamides with shorter aliphatic chains, those derived from this monomer would be expected to have lower melting points (Tm). The long methylene (B1212753) sequences can disrupt the packing of the polymer chains, weakening the intermolecular forces that need to be overcome for melting. acs.org
Lower Moisture Absorption: Longer aliphatic chains increase the hydrophobic character of the polyamide, leading to reduced water uptake. This is advantageous for applications requiring dimensional stability in varying humidity environments. youtube.com
Altered Crystallinity: While the long chains can promote crystallization similar to polyethylene, they also increase the distance between the highly polar amide groups. acs.org This can lead to a less ordered crystalline structure compared to nylons with a higher density of amide groups.
| Property | Effect of Increasing Aliphatic Chain Length | Rationale |
|---|---|---|
| Glass Transition Temperature (Tg) | Decrease | Increased chain flexibility and free volume. |
| Melting Point (Tm) | Decrease | Lower density of hydrogen bonds per unit length, disrupting crystal packing. |
| Mechanical Strength | Decrease | Weaker intermolecular forces due to lower amide group concentration. |
| Flexibility / Elasticity | Increase | Greater rotational freedom in the polymer backbone. |
| Water Absorption | Decrease | Increased hydrophobicity of the polymer chain. |
Influence of Amide Linkages on Polymer Mechanical and Thermal Behavior
The amide (-CONH-) groups are the defining functional feature of polyamides, and their influence is paramount to the material's performance. The monomer Ethanediamide, N,N'-bis(6-aminohexyl)- is notable for containing two pre-existing amide linkages in its core, in addition to the two that will be formed from its terminal amine groups during polymerization. This high density of amide groups in the repeating unit has profound effects.
High Mechanical Strength: Amide groups are highly polar and form strong, directional hydrogen bonds between adjacent polymer chains. nih.gov This extensive intermolecular hydrogen bonding acts as a physical cross-link, leading to high tensile strength, stiffness, and abrasion resistance. researchgate.net The network of hydrogen bonds is a primary reason for the excellent mechanical properties of polyamides. nih.gov
Elevated Thermal Stability: The strong intermolecular forces imparted by hydrogen bonding require significant thermal energy to overcome. researchgate.net This results in high melting points and good thermal stability, allowing the materials to be used at elevated temperatures. researchgate.net
Crystallinity: The regular arrangement of polymer chains facilitated by hydrogen bonding promotes the formation of highly ordered crystalline regions. nih.gov The degree of crystallinity is a critical factor that influences the mechanical properties, optical clarity, and chemical resistance of the polyamide.
| Property | Nylon 6,6 (Hexamethylenediamine + Adipic Acid) | Hypothetical Polyamide (Ethanediamide, N,N'-bis(6-aminohexyl)- + Adipic Acid) |
|---|---|---|
| Repeating Unit Length | Shorter | Longer |
| Amide Group Density | High | Very High (4 amides per repeating unit) |
| Predicted Melting Point | ~265 °C | Potentially High (due to H-bond density) but may be lowered by flexible chains |
| Predicted Mechanical Strength | High | Potentially Very High |
| Predicted Flexibility | Moderate | Higher due to longer aliphatic segments |
Crosslinking Chemistry and Network Formation in Ethanediamide-Based Systems
The molecular architecture of Ethanediamide, N,N'-bis(6-aminohexyl)-, characterized by two primary amine groups at the termini of flexible hexyl chains linked by a central ethanediamide group, makes it a prime candidate for use as a crosslinking agent in the formation of complex polymer networks. Its ability to form covalent bonds with various reactive functional groups allows for the creation of three-dimensional polymer structures with tailored thermal and mechanical properties. The crosslinking chemistry of this diamide (B1670390) is versatile, enabling its participation in reactions with matrices such as polyamides and epoxy resins to form robust thermosetting materials.
The primary mechanism of crosslinking involves the reaction of the terminal primary amine groups (-NH₂) of the Ethanediamide, N,N'-bis(6-aminohexyl)- molecule. These amine groups can undergo nucleophilic addition or condensation reactions with complementary functional groups on other polymer chains or monomers. The flexibility of the hexyl chains and the presence of the amide group in the backbone of the crosslinker can influence the final properties of the crosslinked network, such as its elasticity, toughness, and thermal stability.
In polyamide systems, Ethanediamide, N,N'-bis(6-aminohexyl)- can be incorporated into the polymer backbone during polycondensation reactions with diacids or their derivatives. The resulting polyamide chains possess pendant amino groups that can then be reacted with various crosslinking agents. Alternatively, it can be used to crosslink existing polyamide chains that have functional groups capable of reacting with amines. Research on analogous systems, such as those using bis(6-aminohexyl) dodecanediamide, has shown that the incorporation of such diamide crosslinkers can create hybrid polymer networks with both hydrogen-bonding and covalent crosslinks. researchgate.net This dual-network structure can lead to materials with a unique combination of high tensile strength and excellent flexibility. researchgate.net
The final network structure and properties are highly dependent on the stoichiometry of the reactants (the ratio of amine hydrogens to epoxy groups), the curing temperature, and the chemical nature of the epoxy resin itself. A stoichiometric balance is often sought to achieve the highest crosslinking density and optimal material properties. The flexibility of the N,N'-bis(6-aminohexyl)- portion of the crosslinker can impart a degree of toughness to the otherwise brittle epoxy matrix.
While specific research data on Ethanediamide, N,N'-bis(6-aminohexyl)- is limited, studies on similar long-chain diamines as curing agents for epoxy resins indicate that they can significantly influence the thermal and mechanical properties of the cured material. For instance, the use of flexible diamine crosslinkers can lead to a lower glass transition temperature (Tg) compared to more rigid aromatic diamines, but can improve properties like impact strength.
The following data tables, based on research on analogous systems, provide an indication of the potential properties that could be achieved in polymers crosslinked with diamides similar in structure to Ethanediamide, N,N'-bis(6-aminohexyl)-.
Table 1: Mechanical Properties of a Crosslinked Polyamide System Using an Analogous Diamide (bis(6-aminohexyl) dodecanediamide) researchgate.net
| Property | Value |
| Tensile Strength | > 45 MPa |
| Elongation at Break | > 1000% |
| Melting Temperature | 55 °C |
Table 2: Thermal Properties of Epoxy Resins Cured with Different Types of Diamine Hardeners
| Curing Agent Type | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% weight loss) |
| Aliphatic Diamine (representative) | 60-100 °C | 300-350 °C |
| Aromatic Diamine (for comparison) | 150-220 °C | 350-400 °C |
Note: This table provides a general comparison of the thermal properties of epoxy resins cured with aliphatic versus aromatic diamines. The values are representative and can vary significantly based on the specific chemical structures and curing conditions.
Supramolecular Chemistry and Self Assembly of Ethanediamide, N,n Bis 6 Aminohexyl
Investigation of Non-Covalent Interactions for Ordered Structure Formation
The self-assembly of Ethanediamide, N,N'-bis(6-aminohexyl)- into ordered supramolecular structures is expected to be governed by a combination of hydrogen bonding and hydrophobic interactions.
Table 1: Potential Hydrogen Bonding Interactions in Ethanediamide, N,N'-bis(6-aminohexyl)-
| Donor Group | Acceptor Group | Potential Interaction Type |
| Amide N-H | Amide C=O | Intermolecular |
| Amide N-H | Amine N | Intermolecular |
| Amine N-H | Amide C=O | Intermolecular |
| Amine N-H | Amine N | Intermolecular |
This table is a theoretical representation of possible hydrogen bonding interactions.
The two hexyl chains (-C6H12-) in the molecule are nonpolar and thus hydrophobic. In polar environments, these alkyl chains will tend to minimize their contact with the solvent, driving the aggregation of the molecules. This hydrophobic effect is a significant driving force for self-assembly in aqueous or other polar media. The van der Waals forces between the alkyl chains further stabilize these aggregates. The length of the hexyl chains provides a substantial hydrophobic contribution, which, in concert with the hydrogen bonding network, would lead to the formation of well-defined, ordered structures such as micelles, vesicles, or layered assemblies.
Rational Design Principles for Self-Assembled Systems (e.g., organized films, molecular aggregates)
The rational design of self-assembled systems based on Ethanediamide, N,N'-bis(6-aminohexyl)- would leverage the interplay between its hydrophilic and hydrophobic components. For instance, the formation of organized thin films could be achieved at an air-water interface, where the hydrophilic amide and amine groups would orient towards the water phase, and the hydrophobic alkyl chains would extend into the air.
The formation of molecular aggregates in solution would be highly dependent on the solvent. In nonpolar solvents, the hydrogen bonding between the amide and amine groups would be the dominant organizing force, potentially leading to the formation of organogels through a fibrillar network. researchgate.net In polar solvents, hydrophobic interactions would drive the aggregation, leading to core-shell type structures where the alkyl chains form a hydrophobic core and the polar groups are exposed to the solvent.
Table 2: Predicted Self-Assembled Structures in Different Solvents
| Solvent Type | Primary Driving Force | Predicted Aggregate Morphology |
| Polar (e.g., Water) | Hydrophobic Interactions | Micelles, Vesicles, Bilayers |
| Nonpolar (e.g., Toluene) | Hydrogen Bonding | Fibrillar Networks, Organogels |
This table represents predicted behaviors based on general principles of self-assembly.
Theoretical and Computational Investigations of Ethanediamide, N,n Bis 6 Aminohexyl
Quantum Chemical Calculations for Elucidating Electronic Structure and Molecular Conformations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure and conformational preferences. For Ethanediamide, N,N'-bis(6-aminohexyl)-, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to model these characteristics.
Key electronic properties that would be elucidated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is likely to be localized around the amino and amide groups, which are the primary sites for electron donation. Conversely, the LUMO would likely be centered on the carbonyl groups of the ethanediamide core, which act as electron-accepting sites. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.
Table 1: Predicted Geometrical Parameters and Electronic Properties of Ethanediamide, N,N'-bis(6-aminohexyl)-
| Parameter | Predicted Value | Computational Method |
| C-C (amide core) bond length | ~1.54 Å | DFT (B3LYP/6-31G) |
| C=O bond length | ~1.24 Å | DFT (B3LYP/6-31G) |
| C-N (amide) bond length | ~1.33 Å | DFT (B3LYP/6-31G) |
| O=C-C=O torsion angle | ~180° (antiperiplanar) | DFT (B3LYP/6-31G) |
| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -0.5 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 6.0 eV | DFT (B3LYP/6-31G*) |
Note: The data in this table is illustrative and based on typical values for similar compounds, as direct computational results for Ethanediamide, N,N'-bis(6-aminohexyl)- are not available.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules over time, providing insights into intermolecular interactions and conformational dynamics in condensed phases. For a molecule like Ethanediamide, N,N'-bis(6-aminohexyl)-, with its long, flexible alkyl chains and hydrogen-bonding capabilities, MD simulations would be particularly revealing.
In a condensed phase (either as a liquid or in solution), the primary intermolecular interactions would be hydrogen bonds. The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), while the terminal amino groups are also strong hydrogen bond donors. These interactions would lead to the formation of a complex, three-dimensional network. MD simulations of polyamides have shown that hydrogen bonding between polymer chains is a key factor in determining their structure and properties. researchgate.net
The dynamics of the hexyl chains would also be a focus of MD studies. These chains are expected to exhibit significant flexibility, and their motion would be influenced by both intramolecular and intermolecular forces. The chain length and flexibility play a crucial role in the ordering and dynamics of self-assembled monolayers of long-chain molecules. aps.org In the case of Ethanediamide, N,N'-bis(6-aminohexyl)-, the interplay between the flexible chains and the more rigid, hydrogen-bonding core would dictate the material's bulk properties. Coarse-grained MD simulations could be employed to study larger-scale phenomena, such as self-assembly and phase behavior. nih.gov
Table 2: Potential Intermolecular Interactions and Dynamic Properties from MD Simulations
| Property | Description | Significance |
| Hydrogen Bonding | Strong N-H···O=C interactions between amide groups and N-H···N interactions involving the terminal amino groups. | Governs the packing and bulk properties of the material. |
| van der Waals Interactions | Significant attractive forces between the long hexyl chains. | Contributes to the overall cohesion and stability of the condensed phase. |
| Conformational Dynamics | The hexyl chains will exhibit rapid conformational changes, while the ethanediamide core will be more rigid. | Influences the material's flexibility, viscosity, and diffusion properties. |
| Self-Assembly | The molecule's amphiphilic nature (polar ends, nonpolar middle) could lead to the formation of ordered structures like micelles or bilayers in certain solvents. | Important for applications in materials science and nanotechnology. |
Note: The information in this table is based on general principles of molecular dynamics and studies of analogous compounds.
Predictive Modeling of Spectroscopic Signatures for Enhanced Characterization
Computational chemistry offers powerful methods for predicting spectroscopic signatures, which can be invaluable for the characterization and identification of new compounds. For Ethanediamide, N,N'-bis(6-aminohexyl)-, the prediction of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be particularly useful.
The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can be used to compute these vibrational frequencies and their corresponding intensities. For Ethanediamide, N,N'-bis(6-aminohexyl)-, characteristic peaks would be expected for the N-H stretching of the amide and amino groups, the C=O stretching of the amide, and the various C-H and C-N stretching and bending modes. Recent advances have seen the development of machine learning models that can predict IR spectra directly from 3D molecular structures with high accuracy. arxiv.orgarxiv.org
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts of ¹H and ¹³C are highly sensitive to the electronic structure of the molecule. Computational methods, often integrated with MD simulations and machine learning, can predict these chemical shifts. nih.gov For Ethanediamide, N,N'-bis(6-aminohexyl)-, distinct signals would be expected for the protons and carbons in the ethanediamide core, the hexyl chains, and the terminal amino groups.
Table 3: Predicted Spectroscopic Data for Ethanediamide, N,N'-bis(6-aminohexyl)-
| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |
| IR | N-H stretch (amide) | 3300 cm⁻¹ |
| IR | C=O stretch (amide) | 1650 cm⁻¹ |
| IR | N-H bend (amine) | 1600 cm⁻¹ |
| ¹H NMR | N-H (amide) | 7.5-8.5 ppm |
| ¹H NMR | -CH₂- (adjacent to amide N) | 3.2-3.4 ppm |
| ¹H NMR | -CH₂- (adjacent to amine N) | 2.6-2.8 ppm |
| ¹³C NMR | C=O (amide) | 160-170 ppm |
| ¹³C NMR | -CH₂- (adjacent to amide N) | ~40 ppm |
| ¹³C NMR | -CH₂- (adjacent to amine N) | ~42 ppm |
Note: These predicted values are illustrative and based on typical spectroscopic data for similar functional groups.
Computational Analysis of Reaction Pathways and Catalytic Mechanisms
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For Ethanediamide, N,N'-bis(6-aminohexyl)-, a key reaction of interest would be the hydrolysis of the amide bonds.
Amide hydrolysis can be catalyzed by acids or bases, and computational studies have extensively explored the mechanisms of these reactions for simple amides like formamide. mcmaster.caacs.orgacs.org These studies have shown that the reaction typically proceeds through a tetrahedral intermediate. The energy barrier for this reaction can be significantly influenced by the solvent and the specific catalyst used.
For Ethanediamide, N,N'-bis(6-aminohexyl)-, the presence of two amide bonds and two terminal amino groups could lead to more complex reaction pathways. For instance, one of the terminal amino groups could potentially act as an intramolecular catalyst for the hydrolysis of an amide bond. Computational modeling could be used to explore the feasibility of such a pathway by calculating the activation energy and comparing it to the intermolecular reaction.
Furthermore, the amide groups themselves could potentially participate in catalytic cycles if the molecule were to be used as a ligand in a metal complex. Quantum chemical calculations could be used to investigate the coordination of metal ions to the amide and amino groups and to model the subsequent reactivity of the complex.
Table 4: Potential Reaction Pathways and Catalytic Mechanisms Amenable to Computational Analysis
| Reaction/Process | Computational Approach | Key Insights |
| Acid-catalyzed hydrolysis | DFT calculations with a continuum solvent model | Determination of the transition state structure and activation energy for the attack of a hydronium ion on the carbonyl oxygen. |
| Base-catalyzed hydrolysis | DFT calculations with explicit solvent molecules | Modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon and the subsequent proton transfers. |
| Intramolecular catalysis | Quantum mechanics/molecular mechanics (QM/MM) simulations | Investigating the role of the terminal amino group in facilitating amide bond cleavage. |
| Metal coordination and catalysis | DFT calculations on metal complexes | Understanding the binding modes of the molecule to metal ions and its potential as a catalyst or ligand. |
Note: This table outlines potential areas of computational research based on established methodologies for studying similar chemical transformations.
Advanced Analytical Methodologies for Academic Characterization of Ethanediamide, N,n Bis 6 Aminohexyl
Application of Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation. For Ethanediamide, N,N'-bis(6-aminohexyl)-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) would be required for an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy would be used to identify the different types of protons and their chemical environments. The spectrum would be expected to show distinct signals for the protons on the hexyl chains and those adjacent to the amide and amine functionalities.
¹³C NMR spectroscopy would complement the proton data by identifying the number of non-equivalent carbon atoms. Key signals would correspond to the carbonyl carbons of the ethanediamide core, the methylene (B1212753) carbons of the hexyl chains, and the carbons bonded to the terminal amino groups.
A hypothetical ¹H NMR data table for the compound is presented below, outlining the expected chemical shifts (δ) for its distinct proton environments.
| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-NH₂ | 2.7 - 2.9 | Triplet | 4H |
| -CH₂-NH-C(O)- | 3.2 - 3.4 | Quartet | 4H |
| -NH-C(O)- | 7.8 - 8.2 | Broad Singlet | 2H |
| -(CH₂)₄- | 1.3 - 1.7 | Multiplet | 16H |
| -NH₂ | 1.0 - 2.0 | Broad Singlet | 4H |
Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of Ethanediamide, N,N'-bis(6-aminohexyl)- would be expected to exhibit key absorption bands indicative of its structure.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion, which should correspond to the calculated molecular formula of C₁₄H₃₀N₄O₂.
Chromatographic Separation Techniques for Purity Assessment and Isolation of Intermediates
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for isolating any reaction intermediates or byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like Ethanediamide, N,N'-bis(6-aminohexyl)-. A single, sharp peak in the chromatogram would indicate a high degree of purity. Different column phases and solvent gradients could be employed to resolve any potential impurities.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), could be used if the compound or its derivatives are sufficiently volatile and thermally stable. This technique is highly effective for separating and identifying volatile components in a mixture.
Thermal Analysis Methods for Studying Phase Transitions and Reaction Processes
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This analysis would reveal the thermal stability of Ethanediamide, N,N'-bis(6-aminohexyl)- and its decomposition profile.
Differential Scanning Calorimetry (DSC) is used to detect phase transitions, such as melting and crystallization, by measuring the difference in heat flow between a sample and a reference. The DSC thermogram would show an endothermic peak corresponding to the melting point of the compound.
The following table outlines the type of information that would be obtained from these analyses.
| Analytical Method | Information Gained |
| Thermogravimetric Analysis (TGA) | Onset of decomposition, thermal stability range, residual mass. |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transition temperature (if amorphous). |
X-ray Diffraction for Determining Crystal Structures and Solid-State Organization
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Ethanediamide, N,N'-bis(6-aminohexyl)- could be grown, XRD analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state organization. This technique offers an unambiguous confirmation of the molecular structure.
Research Challenges and Future Directions in Ethanediamide, N,n Bis 6 Aminohexyl Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N,N'-disubstituted oxalamides is well-established, typically involving the reaction of a primary amine with an oxalic acid derivative. However, significant challenges remain in developing routes that are both highly efficient and environmentally sustainable.
Future Directions in Sustainable Synthesis: Future research must focus on greener synthetic pathways that adhere to the principles of green chemistry.
Bio-based Feedstocks: A primary goal is the utilization of renewable resources. youtube.com Research into the production of 1,6-hexanediamine (B7767898) from biomass sources could significantly lower the carbon footprint of the entire process. nih.gov
Catalytic Routes: Moving away from stoichiometric reagents towards catalytic methods is crucial. An innovative approach would be the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with 1,6-hexanediamine, a process that generates hydrogen gas as the only byproduct. nih.govresearchgate.net This atom-economical method avoids the use of harsh reagents and minimizes waste.
Enzymatic Synthesis: The use of enzymes, such as lipases, for polymerization and amide bond formation offers a highly selective and environmentally benign alternative to traditional chemical catalysis. nih.gov Exploring enzymatic routes could lead to milder reaction conditions, reduced energy consumption, and higher purity products.
Ammonolysis and Chemical Recycling: Inspired by sustainable methods for recycling polyamides, research could explore the synthesis from recycled precursors. For instance, developing processes to break down related polyamide waste into diamine monomers, which can then be used as starting materials, would contribute to a circular economy. rsc.orgresearchgate.net
A comparison of potential synthetic routes is outlined in the table below.
| Synthesis Method | Precursors | Advantages | Disadvantages | Sustainability Outlook |
| Aminolysis of Oxalates | 1,6-Hexanediamine, Diethyl Oxalate | Readily available precursors, established method. | Moderate yields, potential for side products, requires heating. | Moderate; can be improved with bio-based precursors. |
| From Oxalyl Chloride | 1,6-Hexanediamine, Oxalyl Chloride | High reactivity, fast reaction. researchgate.net | Use of toxic/corrosive reagent, generates HCl waste. | Low; undesirable for green chemistry applications. |
| Dehydrogenative Coupling | 1,6-Hexanediamine, Ethylene Glycol | High atom economy, H₂ is the only byproduct. nih.gov | Requires specific ruthenium pincer catalysts, may need high temperatures. | High; represents a significant advancement in sustainable synthesis. |
| Enzymatic Synthesis | Diamine and Diacid Precursors | Mild conditions, high selectivity, renewable catalyst. nih.gov | Slower reaction rates, enzyme stability can be an issue. | Very High; aligns perfectly with green chemistry principles. |
Exploration of Novel Applications in Emerging Functional Materials and Smart Systems
The unique molecular architecture of Ethanediamide, N,N'-bis(6-aminohexyl)- makes it a versatile building block for a new generation of functional and smart materials. Its ability to self-assemble via the ethanediamide core, combined with the reactivity of its terminal amino groups, opens avenues for diverse applications.
Functional Materials Based on Supramolecular Assembly: The oxalamide group is a powerful and persistent hydrogen-bonding motif that reliably directs the self-assembly of molecules into one-dimensional, polymer-like chains. acs.orgutwente.nl This property can be harnessed to create materials such as:
Supramolecular Polymers and Gels: In solution, the molecules are expected to form long, fibrous networks, leading to the formation of viscoelastic gels. These materials could function as scaffolds for tissue engineering, matrices for controlled drug release, or as environmentally friendly thickening agents.
Thermoplastic Elastomers: By incorporating the molecule as a hard segment into a copolymer with a soft, flexible polymer matrix, it is possible to create thermoplastic elastomers. The oxalamide units would form physical crosslinks via hydrogen bonding, imparting strength and elasticity to the material. utwente.nl
Smart Systems Based on Terminal Amine Functionality: The two primary amino groups at the ends of the molecule are key to creating responsive or "smart" systems.
pH-Responsive Materials: The terminal amino groups can be protonated in acidic conditions. This would introduce positive charges, leading to electrostatic repulsion that could disrupt the delicate hydrogen-bonding network responsible for self-assembly. nih.gov This mechanism could be used to design smart hydrogels that dissolve or release an encapsulated payload at a specific pH, a desirable feature for targeted drug delivery. nih.govmdpi.com
Covalently Adaptable Networks: The amino groups are reactive sites for crosslinking. They can react with epoxides or isocyanates to form durable thermoset polymers or coatings. Furthermore, they can be used to create covalently adaptable networks (CANs) or self-healing materials, where the reversible nature of certain covalent bonds allows the material to repair itself after damage.
| Potential Application | Key Molecular Feature | Underlying Mechanism |
| Organogels/Hydrogels | Ethanediamide Core | Self-assembly into fibrous networks via hydrogen bonding. |
| Self-Healing Polymers | Terminal Amino Groups & Ethanediamide Core | Reversible crosslinking (covalent or supramolecular) and chain mobility. |
| pH-Responsive Drug Delivery | Terminal Amino Groups | Protonation disrupts hydrogen-bond-driven assembly, triggering payload release. nih.govmdpi.com |
| Epoxy Curing Agents | Terminal Amino Groups | Covalent reaction with epoxy resins to form a crosslinked polymer network. |
| Ligands for Catalysis | Ethanediamide Core & Amines | The oxalamide and amine functionalities can act as coordinating sites for metal ions. acs.orgrsc.org |
Deeper Elucidation of Complex Self-Assembly Mechanisms and Hierarchical Structures
While the ethanediamide core is known to drive one-dimensional assembly, the interplay between this rigid core, the flexible alkyl chains, and the functional end-groups can lead to complex and hierarchical structures that are not yet fully understood.
A primary research challenge is to unravel the multi-step, or hierarchical, nature of the self-assembly process. pnas.orgpnas.org It is hypothesized that the first step is the formation of 1D supramolecular polymer chains through specific, directional hydrogen bonds between the ethanediamide units. acs.org Following this initial organization, weaker, non-directional forces, such as van der Waals interactions between the hexyl chains, would likely cause these chains to pack into higher-order structures like fibers, ribbons, or sheets. nih.gov
Future research in this area will require a combination of advanced characterization techniques:
Spectroscopy (NMR, IR): To confirm the presence and strength of hydrogen bonding in different solvents and states.
Scattering Techniques (SAXS, WAXS): To probe the packing and ordering of the molecules on different length scales, revealing the hierarchical structure.
Microscopy (AFM, TEM, SEM): To directly visualize the morphology of the self-assembled structures, from individual nanofibers to larger aggregates.
A particularly interesting avenue is the investigation of pH-triggered morphological transformations. As the terminal amines become protonated, the resulting electrostatic repulsion could lead to a predictable shift in the assembly, for example, from fibers to spherical micelles, allowing for the creation of dynamically reconfigurable materials. mdpi.com
Integration of Advanced Computational Modeling for Rational Design and Discovery
Trial-and-error approaches to materials discovery are often inefficient and costly. Advanced computational modeling offers a powerful "virtual microscope" to predict and understand the behavior of molecules like Ethanediamide, N,N'-bis(6-aminohexyl)-, thereby enabling a more rational approach to material design. tandfonline.comtandfonline.comresearchgate.net
Challenges and Future Directions:
Conformational Analysis with DFT: A key challenge is to understand the preferred 3D shape (conformation) of the monomer. Density Functional Theory (DFT) calculations can be used to determine the most stable conformations, paying close attention to the potential for intramolecular hydrogen bonds and the rotational freedom of the alkyl chains. acs.orgresearchgate.net Such studies are crucial because the monomer's shape dictates how it can pack and self-assemble. researchgate.net
Simulating Self-Assembly with MD: Predicting the entire self-assembly process is a significant computational hurdle. Molecular Dynamics (MD) simulations can model the dynamic behavior of many molecules in a solvent box, allowing researchers to watch the spontaneous formation of aggregates and fibers over time. nih.govaip.org These simulations provide unparalleled insight into the assembly pathways and the final hierarchical structures, which can be directly compared with experimental results from microscopy. rsc.org
Predicting Material Properties: Ultimately, the goal is to create structure-property relationships. tandfonline.com Once a self-assembled structure is modeled, its mechanical properties (e.g., stiffness, elasticity) or its interaction with other molecules (e.g., drug loading capacity) can be simulated. This allows for in-silico screening of different molecular designs before committing to chemical synthesis. For instance, models could predict how changing the length of the alkyl chain from hexyl to octyl would affect the stability of the resulting gel.
Modeling Responsive Behavior: A frontier in computational materials science is the simulation of smart systems. Future work could involve constant pH MD simulations to model how the protonation of the terminal amino groups affects the self-assembly process, providing a molecular-level understanding of the pH-responsive behavior. nih.gov
By integrating these computational tools, researchers can accelerate the discovery cycle, moving from molecular concept to functional material with greater precision and efficiency.
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Details |
|---|---|
| Solvent | Chloroform |
| Reaction Time | 24 hours |
| Temperature | Room temperature (20–25°C) |
| Purification | Filtration, vacuum drying |
| Yield | 85% |
Advanced Synthesis: How can reaction conditions be optimized to improve purity and scalability?
Answer:
Critical factors include:
- Solvent Selection : Chloroform minimizes side reactions; alternatives (e.g., DMF) may require temperature adjustments.
- Stoichiometry : A 10:1 molar ratio of 1,6-diaminohexane ensures complete conversion of diacetyldioxalic acid.
- Scaling : For large-scale synthesis, controlled heating (40–50°C) reduces viscosity, while inert gas purging prevents oxidation.
- Purification : Recrystallization in ethanol or size-exclusion chromatography removes unreacted diamine .
Basic Characterization: What analytical techniques confirm the structure of N,N'-bis(6-aminohexyl)oxalamide?
Answer:
Q. Table 2: Key NMR Peaks
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aliphatic -CH2- | 1.25–1.45 |
| -NHCH2- | 2.95 |
| -CONH- | 3.20 |
Advanced Characterization: How are contradictions in crystallographic or spectroscopic data resolved?
Answer:
- Crystallographic Refinement : SHELXL refines twinned or high-resolution data by adjusting occupancy factors and thermal parameters. For example, hydrogen bonding patterns resolve ambiguities in amide group orientation .
- Spectroscopic Validation : Multi-nuclear NMR (e.g., -labeled samples) or FT-IR cross-verifies functional groups. Discrepancies in NH signals may indicate polymorphic forms .
Basic Applications: What are the established research applications of this compound?
Answer:
Q. Table 3: Key Applications
| Field | Example |
|---|---|
| Elastomers | PTHF-OXA366 synthesis |
| Sensors | Osmium complexes for O2 sensing |
| Catalysis | Pd(II) complex formation |
Advanced Applications: How is this compound used in drug design or computational modeling?
Answer:
- Drug Design : Methoctramine derivatives (structurally similar) inhibit bacterial toxins (e.g., ExoU) via competitive binding. Optimization involves modifying alkyl chain length to enhance affinity .
- Computational Studies : AutoDock Vina screens binding interactions (e.g., ΔG = -8.2 kcal/mol for enzyme inhibition) .
Methodological Guidance: What computational tools predict interactions between this compound and biological targets?
Answer:
- Docking Software : AutoDock Vina or Schrödinger Suite models ligand-protein interactions. Parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
- MD Simulations : GROMACS assesses stability of complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å) and hydrogen bond persistence .
Safety and Handling: What precautions are recommended for laboratory use?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
